Ethyl 3-amino-3-(4-fluorophenyl)propanoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 211.23 g/mol. This compound is a derivative of phenylalanine, featuring a fluorine atom substituted at the para position of the phenyl group. It is primarily utilized in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceutical agents targeting neurological disorders and other conditions.
Ethyl 3-amino-3-(4-fluorophenyl)propanoate can be sourced from chemical suppliers and is classified as an amino acid derivative. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
The synthesis of ethyl 3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with ethanol. A common method employs sulfuric acid as a catalyst under reflux conditions to ensure complete reaction.
The molecular structure of ethyl 3-amino-3-(4-fluorophenyl)propanoate includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.23 g/mol |
IUPAC Name | Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI Key | SIHVBHFOAHJMHU-SNVBAGLBSA-N |
SMILES | CCOC(=O)CC(C1=CC=C(C=C1)F)N |
Ethyl 3-amino-3-(4-fluorophenyl)propanoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups are crucial for binding, leading to modulation of target activity, which can vary based on biological context.
Ethyl 3-amino-3-(4-fluorophenyl)propanoate has several significant applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1